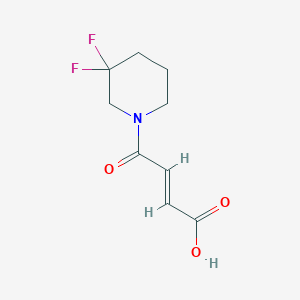

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h2-3H,1,4-6H2,(H,14,15)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGGKWBQXIKFLJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound has been studied for its anti-convulsant properties. It interacts with neural pathways involved in seizures, providing a better understanding of how the drug might be used in targeted therapeutic interventions.

Biochemical Pathways

Given its potential anti-convulsant properties, it’s plausible that it may interact with pathways involved in neural signaling and seizure activity.

Result of Action

The compound has shown potential effectiveness in the treatment of resistant seizures. This suggests that it may have a significant impact on neural activity and seizure control.

Biological Activity

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, with the molecular formula CHFNO and a molecular weight of 219.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a 4-oxobut-2-enoic acid moiety. These structural characteristics may enhance its interaction with biological targets, particularly those involved in neurological pathways.

Biological Activity

Research indicates that (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid exhibits various biological activities:

- Anti-convulsant Properties : Preliminary studies suggest that this compound may interact with neural signaling pathways relevant to seizure activity, indicating potential use in treating epilepsy or related disorders.

- Enzyme Interaction : The compound has shown the ability to bind effectively to enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting neurological functions.

- Potential Therapeutic Applications : Further investigations are necessary to elucidate the precise mechanisms of action and explore its therapeutic applications in conditions such as anxiety or depression due to its neuroactive properties.

Comparative Analysis

To understand the uniqueness of (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Cyclopropyl ring with difluoromethyl group | Enzyme inhibition studies | Increased reactivity due to cyclopropyl functionality |

| 4-(Fluorophenyl)amino-4-oxobut-2-enoic acid | Aromatic substitution on oxobutenoic acid | Potential anti-cancer properties | Focus on aromatic interactions |

| 4-(Piperidinyl)butyric acid | Piperidine ring with butyric acid structure | Neuroprotective effects | Different aliphatic chain length |

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid stands out due to its specific difluorinated piperidine structure combined with the oxobutenoic acid moiety, which may confer unique pharmacological properties not observed in other similar compounds.

Synthesis Methods

The synthesis of (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid can be achieved through various methods. The most common approaches include:

- Chemical Synthesis : Utilizing piperidine derivatives and fluorinated reagents to construct the desired compound.

- Reagent Utilization : Employing specific catalysts that facilitate the formation of the double bond characteristic of the oxobutenoic acid moiety.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid with key analogs:

*Calculated based on molecular formula.

Key Observations:

Stereochemistry: The (E)-configuration in the target compound and its 4-acetamidophenyl analog may influence reactivity in Michael addition reactions compared to (Z)-isomers .

Solubility and Acidity: The (Z)-4-(4-methylanilino) analog is water-insoluble but dissolves in polar aprotic solvent mixtures, with a dissociation constant (pKa ~2.81) suitable for acid-base titration . The target compound’s solubility profile is likely similar due to its hydrophobic difluoropiperidine group.

Pharmacological Potential

- Biological Activities: 4-Oxobut-2-enoic acid derivatives with aryl/heterocyclic substituents (e.g., 4-acetamidophenyl) show antimicrobial, anti-inflammatory, and cytoprotective activities . The 3,3-difluoropiperidine group in the target compound may enhance selectivity for enzymes like HIV-1 integrase, as seen in spiroindoline and imidazoline derivatives .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3,3-difluoropiperidine with an α,β-unsaturated carbonyl precursor (e.g., maleic anhydride derivatives) under mild acidic or basic conditions. For example, analogous compounds like (E)-4-hydroxybut-2-enoic acid derivatives ( ) are synthesized via nucleophilic substitution or condensation reactions. Key factors include:

- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Temperature : Room temperature to 60°C to avoid decomposition of the α,β-unsaturated ketone moiety.

Characterization via HPLC and NMR is critical to confirm purity and stereochemistry .

Q. What spectroscopic techniques are most effective in confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the (E)-configuration of the α,β-unsaturated ketone (characteristic coupling constant ) and the difluoropiperidine ring (split signals due to F coupling).

- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm for the ketone and carboxylic acid).

- Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO) and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained, as demonstrated for structurally similar compounds () .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Impurities (e.g., unreacted starting materials) can skew bioassay results. Use orthogonal purification methods (e.g., prep-HPLC, recrystallization) and validate purity via LC-MS.

- Assay Conditions : Differences in cell lines, enzyme isoforms, or buffer pH (e.g., highlights kinase inhibition assays sensitive to ATP concentration).

- Stereochemical Integrity : Ensure the (E)-configuration is preserved during synthesis, as isomerization can alter activity. Monitor via H NMR or chiral HPLC .

Q. What in silico methods are suitable for modeling the compound's interaction with potential enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinases or dehydrogenases). The difluoropiperidine moiety may act as a hydrogen bond acceptor.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over time (e.g., GROMACS or AMBER).

- Quantum Mechanical Calculations : Evaluate electronic effects of fluorine atoms on reactivity (e.g., DFT studies for charge distribution).

Reference studies on spirochromene-piperidine derivatives () for analogous computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.